Hericenone G

Description

Contextualization of Hericenone G within Natural Product Chemistry

This compound belongs to a class of aromatic compounds known as hericenones, which are substituted benzaldehydes. wikipedia.org These natural products are primarily isolated from fungi of the genus Hericium, most notably the Lion's Mane mushroom (Hericium erinaceus). wikipedia.orgtandfonline.com In the broader landscape of natural product chemistry, hericenones are classified as meroterpenoids, which are hybrid natural products with a structure derived from both polyketide and terpenoid biosynthetic pathways. biorxiv.orgnih.gov

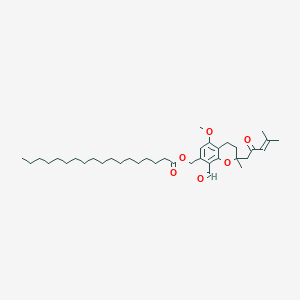

The fundamental structure of hericenones, including this compound, features a resorcinol (B1680541) core. acs.org Specifically, this compound is a chromane (B1220400) derivative. wikipedia.orgsciopen.com The chemical formula for this compound is C₃₇H₅₈O₆, and its IUPAC name is [8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl octadecanoate. nih.gov

Significance of Hericium erinaceus Bioactive Metabolites in Research

Hericium erinaceus is an edible and medicinal mushroom with a long history of use in traditional Chinese medicine. tandfonline.comresearchgate.net Modern scientific research has identified a wealth of bioactive metabolites within this fungus, which are largely responsible for its purported health benefits. nih.govrestorativemedicine.org These compounds include polysaccharides (such as β-glucans), terpenoids (hericenones and erinacines), sterols, and isoindolinones. researchgate.netrestorativemedicine.orgmdpi.com

The hericenones are primarily found in the fruiting bodies of the mushroom, while another important class of compounds, the erinacines, are isolated from the mycelium. tandfonline.comrestorativemedicine.org Both hericenones and erinacines are low-molecular-weight compounds, a characteristic that is believed to allow them to cross the blood-brain barrier. tandfonline.comresearchgate.netresearchgate.net This has made them a focal point of research into neuroprotective and neuroregenerative therapies. researchgate.netnih.gov

Current Research Landscape and Academic Focus on this compound

Initial research in the early 1990s led to the isolation and characterization of several hericenones, including this compound. sciopen.com These early studies established that certain hericenones could stimulate the synthesis of Nerve Growth Factor (NGF) in vitro. wikipedia.orgtandfonline.com NGF is a crucial protein for the growth, maintenance, and survival of neurons. researchgate.netrsc.org

While some hericenones, such as C, D, E, and H, have demonstrated strong NGF-stimulating activity, this compound, along with Hericenone F, did not show the same effect under the same experimental conditions. tandfonline.comrestorativemedicine.orgresearchgate.net Despite this, research into the full range of biological activities of all hericenones, including this compound, is ongoing. Current academic focus includes the total synthesis of hericenones to enable further pharmacological studies, investigation into their biosynthetic pathways, and exploration of other potential therapeutic effects beyond NGF stimulation, such as anti-inflammatory and cytotoxic activities. biorxiv.orgacs.orgresearchgate.net

Interactive Data Tables

Properties

CAS No. |

141973-36-6 |

|---|---|

Molecular Formula |

C37H58O6 |

Molecular Weight |

598.9 g/mol |

IUPAC Name |

[8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl octadecanoate |

InChI |

InChI=1S/C37H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35(40)42-28-30-25-34(41-5)32-22-23-37(4,26-31(39)24-29(2)3)43-36(32)33(30)27-38/h24-25,27H,6-23,26,28H2,1-5H3 |

InChI Key |

GGXBOOLRGQUWIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |

melting_point |

56 - 58 °C |

physical_description |

Solid |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Hericenone G

Natural Occurrence and Distribution within Hericium erinaceus Fruiting Bodies

Hericenone G is one of several related hericenone compounds found in the fruiting bodies of Hericium erinaceus. tandfonline.commdpi.com These mushrooms are widespread in temperate regions of Asia, Europe, and North America, typically growing on old or dead broadleaf trees. acs.orgnih.gov While hericenones are characteristic of the fruiting bodies, another class of compounds, erinacines, are predominantly found in the mushroom's mycelia. nih.govnih.gov The concentration of this compound and other hericenones can vary between different strains of H. erinaceus. nih.gov For instance, research has shown that the content of various hericenones, including C, D, and F, differs significantly among strains, suggesting that the abundance of this compound may also be strain-dependent. nih.gov

Advanced Extraction Techniques for this compound

The isolation of this compound from Hericium erinaceus fruiting bodies necessitates advanced extraction techniques to efficiently separate it from the complex matrix of other fungal metabolites.

Solvent-Based Extraction Approaches (e.g., Dichloromethane (B109758), Ethanol)

Due to its chemical nature, this compound is typically extracted using organic solvents. Common methods involve the use of ethanol (B145695) and dichloromethane. kyushu-u.ac.jpnih.govbiorxiv.org In one established protocol, fresh fruiting bodies are subjected to repeated extractions with ethanol. acs.org Another approach utilizes dichloromethane to extract compounds from powdered H. erinaceus. kyushu-u.ac.jp The choice of solvent is critical and is often followed by a partitioning step, for example, between n-hexane and water, to separate compounds based on their polarity. acs.org

Optimization of Extraction Parameters for Enhanced this compound Yield

Maximizing the yield of this compound requires careful optimization of various extraction parameters. While specific optimization studies for this compound are not extensively detailed, research on related compounds in H. erinaceus provides valuable insights. For the extraction of erinacines, another group of compounds from this mushroom, parameters such as the liquid-to-material ratio, ethanol concentration, extraction temperature, and extraction time have been systematically optimized. atlantis-press.comresearchgate.net For example, studies have shown that an optimal liquid-to-material ratio is around 30:1, and an ethanol concentration of 65% can be effective. researchgate.net Temperature is also a critical factor; for erinacines, the yield increases with temperature up to a certain point (around 62-70°C), after which degradation may occur. atlantis-press.comresearchgate.net Similar principles of optimizing solvent-to-material ratio, solvent concentration, temperature, and time are applicable to enhance the extraction efficiency of this compound. nih.gov

Chromatographic Separation and Purification Strategies for this compound

Following initial extraction, a multi-step chromatographic process is essential to isolate and purify this compound.

Liquid Chromatography Applications (HPLC, MPLC, HPFC)

High-performance liquid chromatography (HPLC), medium-pressure liquid chromatography (MPLC), and high-performance flash chromatography (HPFC) are powerful techniques used in the separation of hericenones. kyushu-u.ac.jp Reversed-phase HPLC is a particularly common final step in the purification process, often utilizing a C18 or ODS (octadecyl silica) column. tandfonline.comacs.org Mobile phases typically consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. acs.org MPLC is also employed for fractionation of crude extracts. acs.orgkyushu-u.ac.jp

Column Chromatography Methodologies (e.g., Silica (B1680970) Gel, ODS)

Open column chromatography is a fundamental step in the initial fractionation of the crude extract. nih.govkyushu-u.ac.jp Silica gel and ODS are common stationary phases used in this process. tandfonline.comacs.org A typical procedure involves fractionating the extract on a silica gel column using a gradient of solvents, such as dichloromethane and acetone, followed by further separation on an ODS gel column with a methanol-water mobile phase. acs.org

Methodological Advancements in this compound Isolation and Purification

The isolation and purification of this compound, a chromane (B1220400) compound from the medicinal mushroom Hericium erinaceus, has evolved significantly with the advent of sophisticated analytical and preparative techniques. Early methods have been refined and largely supplanted by more efficient, higher-resolution chromatographic technologies, enabling the acquisition of highly pure this compound for research purposes.

Initial isolation protocols for hericenones, including this compound, typically involved solvent extraction from the dried fruiting bodies of H. erinaceus. Common solvents used for this initial extraction include acetone, ethanol, and dichloromethane. tandfonline.comfloydfungi.chkyushu-u.ac.jp Following extraction, a crucial step involves solvent partitioning to separate compounds based on their polarity. For instance, an extract might be partitioned between ethyl acetate (B1210297) and water or chloroform (B151607) and water to create fractions enriched with compounds of intermediate polarity, such as hericenones. tandfonline.comfloydfungi.ch

The foundational purification technique for hericenones has been column chromatography. nih.gov Traditional open column chromatography using silica gel as the stationary phase was a common first step to separate the complex mixture of compounds in the crude extract. kyushu-u.ac.jpnih.gov However, these methods can be time-consuming and may offer limited resolution. mdpi.com

Significant advancements have been made through the adoption of more powerful chromatographic systems. Modern isolation schemes frequently employ a multi-step approach combining various chromatographic techniques for enhanced purity and yield. These advanced methods include Medium Pressure Liquid Chromatography (MPLC), High-Performance Flash Chromatography (HPFC), and High-Performance Liquid Chromatography (HPLC), often in a preparative format. kyushu-u.ac.jpresearchgate.net

Flash column chromatography, which uses pressure to speed up the separation process, is now a standard practice. acs.org Researchers often use silica gel for normal-phase separation or octadecyl-functionalized silica (ODS or C18) for reversed-phase chromatography. tandfonline.comacs.org The choice of solvent systems (mobile phase) is critical for successful separation. Gradients of n-hexane and ethyl acetate or dichloromethane and methanol are frequently used in normal-phase chromatography, while mixtures of acetonitrile and water or methanol and water are common for reversed-phase HPLC. tandfonline.comacs.org

A recent, highly detailed methodology for isolating hericenones showcases this multi-step approach. An initial fractionation of a crude extract is performed using silica gel flash column chromatography. acs.org Subsequently, specific fractions are subjected to further separation using ODS gel flash column chromatography, followed by MPLC on a silica gel column. acs.org The final purification of individual compounds like this compound is often achieved through preparative reversed-phase HPLC, which provides high resolution and yields compounds of high purity. researchgate.netacs.org

Another significant methodological advancement is the application of High-Speed Counter-Current Chromatography (HSCCC). mdpi.comnih.gov HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption of the sample onto the support matrix. mdpi.com This technique has proven effective for isolating various natural products from H. erinaceus and represents a powerful alternative to traditional solid-support chromatography, offering advantages in recovery, speed, and reproducibility. mdpi.comnih.govresearchgate.net

The table below summarizes the chromatographic techniques that have been instrumental in the advanced isolation and purification of this compound and related compounds from Hericium erinaceus.

| Technique | Stationary Phase | Mobile Phase / Solvent System | Purpose | Reference(s) |

| Solvent Extraction | Not Applicable | Dichloromethane (DCM), Acetone, Ethanol | Initial extraction from fungal material | tandfonline.comfloydfungi.chkyushu-u.ac.jp |

| Solvent Partitioning | Not Applicable | Chloroform/Water, Ethyl acetate/Water | Preliminary fractionation based on polarity | tandfonline.comfloydfungi.ch |

| Flash Chromatography | Silica gel 60N | CH₂Cl₂/Acetone, CH₂Cl₂/MeOH | Rapid, initial fractionation of crude extract | acs.org |

| Flash Chromatography | ODS (Reversed-Phase) | MeOH/H₂O | Fractionation of less polar compounds | acs.org |

| MPLC | Silica gel 60 Å | n-hexane/EtOAc | Further separation of fractions | acs.org |

| Preparative HPLC | ODS (Reversed-Phase) | Acetonitrile/H₂O | Final purification of target compound | tandfonline.comresearchgate.net |

| HSCCC | Liquid (Two-Phase System) | n-hexane/Ethyl acetate/Methanol/Water | High-efficiency purification without solid support | mdpi.comnih.gov |

Biosynthesis and Chemical Synthesis of Hericenone G

Proposed Biosynthetic Pathways of Hericenone G and Related Hericenones

The biosynthesis of hericenones in H. erinaceus is a complex process involving a series of enzymatic reactions. vulcanchem.com Although the complete pathway for every hericenone is still under investigation, key steps have been identified through genome mining and heterologous expression studies. biorxiv.orgmdpi.comcjnmcpu.com The proposed pathway for this compound involves the formation of a central aromatic scaffold, which is then modified by various tailoring enzymes.

The fundamental aromatic core of this compound and related compounds is orsellinic acid. biorxiv.orgmdpi.comnih.gov This structure is a classic example of a polyketide, a class of secondary metabolites produced by a wide range of organisms, including fungi. ontosight.ai The biosynthesis of orsellinic acid is catalyzed by a Polyketide Synthase (PKS). mdpi.comontosight.ai In fungi, this synthesis is typically carried out by a Type I PKS. nih.govresearchgate.net

Recent research has identified the specific PKS involved in hericenone biosynthesis in H. erinaceus. Through bioinformatic analysis and heterologous expression, a non-reducing Type I PKS, named HerA, has been confirmed as the orsellinic acid synthase. vulcanchem.combiorxiv.orgcjnmcpu.com The heterologous expression of HerA in the fungal host Aspergillus oryzae resulted in the successful production of orsellinic acid, thereby confirming its role as the catalyst for the formation of the hericenone aromatic precursor. biorxiv.orgcjnmcpu.com

| Enzyme / Protein | Class | Function in Hericenone Biosynthesis | Organism |

| HerA | Type I Polyketide Synthase (PKS) | Catalyzes the formation of the orsellinic acid core. vulcanchem.combiorxiv.orgcjnmcpu.com | Hericium erinaceus |

Following the synthesis of the orsellinic acid core by HerA, a series of enzymatic modifications occur to generate the final hericenone structures. The biosynthetic pathway leading to this compound involves several key steps and intermediates that have been partially reconstituted and identified. biorxiv.orgmdpi.com

The first two steps of the pathway are now well-established:

Orsellinic Acid Formation : The PKS HerA synthesizes orsellinic acid. vulcanchem.combiorxiv.org

Reduction to Aldehyde : The carboxylic acid group of orsellinic acid is reduced to an aldehyde, yielding the crucial intermediate, orsellinic aldehyde. vulcanchem.combiorxiv.org This step is catalyzed by the enzyme HerB, an aromatic carboxylic acid reductase. biorxiv.orgmdpi.comnih.gov

After the formation of orsellinic aldehyde, further modifications are necessary. For this compound, these subsequent steps are proposed to include:

Prenylation : A geranyltransferase enzyme attaches a geranyl pyrophosphate (GPP) group to the orsellinic aldehyde scaffold, forming a linear meroterpenoid intermediate. vulcanchem.com

Cyclization and Acylation : The intermediate undergoes epoxidation and a 5-exo cyclization to form the characteristic bicyclic chromane (B1220400) structure of Hericenones F, G, and H. vulcanchem.comnih.gov For this compound specifically, the structure features a stearoyl group, which is an octadecanoate moiety attached as an ester. biorxiv.orgwikipedia.org The precise timing and enzymatic control of the acylation step are part of ongoing research.

The compound o-orsellinaldehyde is also suggested as a key precursor for Hericenones F, G, and H. thieme-connect.com

| Intermediate Compound | Role in Biosynthesis |

| Orsellinic Acid | The initial aromatic core structure synthesized by PKS (HerA). biorxiv.orgmdpi.com |

| Orsellinic Aldehyde | A central intermediate formed by the reduction of orsellinic acid by CAR (HerB). vulcanchem.combiorxiv.org |

| Geranyl Pyrophosphate (GPP) | The terpenoid building block attached during the prenylation step. thieme-connect.com |

A critical step in the biosynthesis of hericenones is the reduction of the carboxylic acid group on the orsellinic acid core. biorxiv.orgmdpi.com This reaction is essential because it forms orsellinic aldehyde, the central building block for compounds like hericenones and erinacerins. biorxiv.org This reduction indicates the involvement of a carboxylic acid reductase (CAR), an enzyme class known for catalyzing the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. nih.govresearcher.life

Bioinformatic analysis of the H. erinaceus genome and subsequent heterologous expression experiments have identified the specific CAR responsible for this step. biorxiv.orgmdpi.comnih.gov The enzyme, named HerB, was cloned and co-expressed with the PKS HerA in Aspergillus oryzae. biorxiv.orgnih.gov This co-expression successfully yielded orsellinic aldehyde, providing direct evidence for HerB's function as an orsellinic acid reductase in the hericenone biosynthetic pathway. biorxiv.org The involvement of a CAR is a common feature in the biosynthesis of similar meroterpenoids in other fungi. mdpi.comnih.gov

Chemoenzymatic and Biocatalytic Approaches to this compound Production

The elucidation of the hericenone biosynthetic pathway opens avenues for producing these complex molecules using biotechnological methods. Chemoenzymatic and biocatalytic strategies are being explored to overcome the low yields from natural sources and the complexities of total chemical synthesis. mdpi.comnih.gov

A significant biocatalytic approach involves the use of heterologous expression systems. biorxiv.orgmdpi.com Researchers have successfully reconstituted the first two steps of the hericenone biosynthetic pathway by introducing the responsible genes from H. erinaceus into a more tractable fungal host, Aspergillus oryzae. biorxiv.orgnih.govnih.gov The expression of the polyketide synthase (HerA) and the carboxylic acid reductase (HerB) in this host enabled the production of orsellinic aldehyde, the key precursor for hericenones. biorxiv.orgmdpi.com This work lays the foundation for reconstituting the entire pathway in a heterologous host, which could enable large-scale, controlled production of this compound and other related compounds. biorxiv.orgnih.gov

Further research into other biocatalysts from H. erinaceus, such as laccases, is also underway, which could provide novel enzymes for bioconversion applications. jmb.or.kr Additionally, techniques like ultrasound-assisted enzymatic extraction are being optimized to improve the recovery of bioactive compounds from the fungal biomass, representing a hybrid approach that combines physical methods with biocatalysis. mdpi.com

Total Chemical Synthesis Strategies for this compound and Analogues

The chemical synthesis of hericenones provides unambiguous structural confirmation and allows for the production of analogues for structure-activity relationship studies. nih.govresearchgate.net While the total synthesis of every hericenone is a distinct challenge, general strategies have been developed for the entire class of Hericenones C-H. nih.govacs.org

The first total syntheses of Hericenones C-H have been successfully achieved, providing a robust framework for accessing these molecules, including this compound. nih.govacs.org The synthetic strategies often employ a biomimetic approach, mimicking plausible biosynthetic steps. acs.org

Key features of the synthetic routes include:

Construction of the Resorcinol (B1680541) Core : The synthesis begins with the straightforward construction of the substituted resorcinol or phthalide (B148349) core structure that forms the aromatic portion of the molecule. researchgate.netnih.govacs.org

O-Geranylation : The resorcinol precursor is subjected to O-geranylation to attach the terpenoid side chain via an ether linkage. nih.govresearchgate.net

O → C Rearrangement : A crucial step involves a clay- or zeolite-mediated Claisen-type rearrangement that transfers the geranyl group from the oxygen atom to the carbon skeleton of the aromatic ring. nih.govresearchgate.net

Biomimetic Cyclization : To form the final bicyclic structure of Hericenones F, G, and H, a biomimetic cyclization is performed. nih.gov For this compound, detailed NMR studies have shown that the cyclization can proceed quantitatively at room temperature through olefin isomerization followed by a 6-endo cyclization when using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). thieme-connect.com

These synthetic efforts have not only enabled the production of these natural products but have also led to the structural revision of some related compounds, such as the revision of "putative 3-hydroxyhericenone F" to Hericenone Z. nih.govacs.org

Stereoselective Synthesis and Structural Confirmation of this compound

The total synthesis of this compound, along with its isomers Hericenones C-H, was successfully accomplished, providing a definitive confirmation of their chemical structures. acs.orgresearchgate.net This synthetic endeavor is crucial not only for verifying the structures proposed from isolation studies but also for enabling access to these complex molecules for further biological investigation. cjnmcpu.comacs.org The strategy employed was biomimetic, meaning it was designed to imitate the proposed natural biosynthetic pathway of these compounds. acs.orgacs.org

The synthetic approach hinged on several key strategic elements: the efficient assembly of the resorcinol core, introduction of the geranyl side chain, a critical O → C rearrangement, and a biomimetic cyclization to form the characteristic chromane framework of this compound. acs.org

The synthesis commenced with the construction of the resorcinol core structure. This was followed by the attachment of a geranyl group to one of the hydroxyls of the resorcinol, a process known as O-geranylation. acs.org A pivotal step in the synthesis was the subsequent clay/zeolite-mediated O → C rearrangement. This reaction shifted the geranyl group from the oxygen atom to the carbon atom of the aromatic ring, thereby constructing the core skeleton of the natural product. acs.orgresearchgate.net

Following the successful assembly of the geranyl-resorcinol skeleton, the final key step was a biomimetic cyclization. This reaction formed the bicyclic chromane ring system that is characteristic of Hericenones F, G, and H. acs.orgnih.gov The synthesis of this compound specifically involved the use of a stearoyl group for the ester side chain. mdpi.com

Structural Confirmation

A primary goal of the total synthesis was to unequivocally confirm the structure of this compound. cjnmcpu.com The structural elucidation of naturally isolated hericenones is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Upon completion of the synthesis, the synthetic this compound was subjected to extensive spectroscopic analysis. The data obtained, particularly the ¹H and ¹³C NMR spectra, were then compared with the reported data for the naturally occurring compound isolated from Hericium erinaceus. researchgate.nettandfonline.com The perfect match between the spectroscopic data of the synthetic and natural samples served as the definitive proof of its structure. researchgate.netacs.org This comparison is critical, as highlighted by the structural revision of other related natural products which was only possible after total synthesis was achieved. cjnmcpu.comacs.org

The table below summarizes key analytical data used in the structural confirmation of the hericenone class of compounds.

| Analytical Method | Purpose | Typical Data for Hericenone Class |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular formula. | Provides an exact m/z value for the molecular ion (e.g., [M+Na]⁺), confirming the elemental composition. |

| ¹H NMR Spectroscopy | Identifies the proton environment in the molecule. | Shows characteristic signals for aromatic protons, the chromane ring, the geranyl-derived side chain, and the fatty acid chain. researchgate.net |

| ¹³C NMR Spectroscopy | Identifies the carbon skeleton of the molecule. | Confirms the number and type of carbon atoms, including carbonyls, aromatic carbons, and aliphatic carbons. |

| UV Spectroscopy | Provides information about the conjugated systems. | Shows maximum absorbance (λmax) values characteristic of the chromane structure. |

The successful stereoselective synthesis and rigorous structural confirmation of this compound represent a significant achievement in natural product chemistry. It not only validates the proposed structure but also provides a reliable method for producing this complex molecule for further study. acs.org

Anti Inflammatory Activities and Mechanistic Studies of Hericenone G

Modulation of Inflammatory Signaling Pathways

Hericenone G and other related hericenones exert their anti-inflammatory effects by intervening in critical signaling cascades that regulate the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Hericenones, as a class of compounds, have been shown to inhibit this pathway. nih.gov The mechanism involves preventing the phosphorylation of IκBα, an inhibitor of NF-κB. mdpi.com This action blocks the activation and subsequent translocation of NF-κB into the nucleus, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.govmdpi.com While this has been established for hericenones generally, studies on Hericium erinaceus extracts rich in various compounds, including this compound, have demonstrated a reduction in the expression of NF-κB p65 in animal models of inflammatory bowel disease. oncotarget.com

Hericenones contribute to the reduction of inflammation by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandin (B15479496) E2 (PGE2). mdpi.com Prostaglandin E2 is a principal mediator of inflammation. nih.gov By inhibiting COX-2, hericenones effectively decrease PGE2 production. mdpi.com Furthermore, extracts from Hericium erinaceus have been found to suppress the expression of inducible nitric oxide synthase (iNOS). mdpi.comencyclopedia.pub The overproduction of nitric oxide (NO) by iNOS is associated with chronic inflammation. mdpi.com The reduction of both COX-2 and iNOS expression underscores the compound's role in mitigating key enzymatic pathways that drive inflammatory processes. mdpi.comencyclopedia.pub

Antioxidative Mechanisms Contributing to Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also linked to its ability to bolster the body's antioxidant defenses, which in turn helps to quell inflammation spurred by oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular antioxidant responses. encyclopedia.pub Extracts of Hericium erinaceus have been shown to exert antioxidant effects by activating this pathway. mdpi.comencyclopedia.pub Under normal conditions, Nrf2 is held in the cytoplasm by a protein called Keap-1. nih.gov Upon stimulation by compounds like those found in H. erinaceus, Nrf2 is released, translocates to the nucleus, and activates the expression of a suite of antioxidant genes. nih.gov This activation helps protect cells and tissues from the oxidative stress that can trigger and exacerbate inflammation. nih.gov

A direct consequence of Nrf2 pathway activation is the enhanced expression of crucial endogenous antioxidant enzymes. mdpi.com Studies on Hericium erinaceus extracts have demonstrated an upregulation of enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). mdpi.comencyclopedia.pub These enzymes are vital for neutralizing reactive oxygen species (ROS); SOD converts superoxide radicals into hydrogen peroxide and oxygen, while GPx reduces hydrogen peroxide and other hydroperoxides. oatext.com The compound this compound has been specifically associated with the enhancement of endogenous antioxidant enzymes like SOD. scribd.com

In Vitro and Animal Model Studies on this compound Anti-inflammatory Efficacy

The anti-inflammatory potential of this compound and related compounds has been investigated in various preclinical models. These studies provide evidence of their efficacy in cellular and animal systems.

In an animal model of inflammatory bowel disease (IBD), rats treated with an extract of Hericium erinaceus that was notably rich in this compound, among other hericenones, showed significant improvement. oncotarget.com The treatment led to a decrease in the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration and inflammation, and modulated the levels of various serum cytokines. oncotarget.com

In vitro studies on related compounds have further substantiated these anti-inflammatory effects. For instance, Hericenone F was tested on lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) and was found to moderately inhibit the secretion of the pro-inflammatory mediators TNF-α, IL-6, and nitric oxide (NO). researchgate.net

Interactive Data Table: In Vitro Anti-inflammatory Activity of Hericenone F researchgate.net

| Compound | Inflammatory Mediator | Cell Line | IC50 (μM) |

| Hericenone F | TNF-α | RAW 264.7 | 62.46 |

| Hericenone F | IL-6 | RAW 264.7 | 48.50 |

| Hericenone F | Nitric Oxide (NO) | RAW 264.7 | 76.16 |

Interactive Data Table: Effects of H. erinaceus Extract (rich in this compound) in an Animal Model of IBD oncotarget.com

| Study Parameter | Model | Observation | Outcome |

| Tissue Inflammation | Rats with TNBS-induced IBD | Decreased MPO activity in colonic tissue | Reduction in neutrophil infiltration |

| Systemic Inflammation | Rats with TNBS-induced IBD | Modulation of serum cytokine levels | Improved immune response |

| Gut Microbiota | Rats with TNBS-induced IBD | Improved structure of gut microbiota | Positive regulatory effect |

Other Documented Biological Activities of Hericenone G Pre Clinical Investigations

Antimicrobial Potential of Hericenone G (if specified, generally for hericenones/erinacines)

While specific studies on the antimicrobial properties of isolated this compound are not extensively detailed, research on extracts from Hericium erinaceus containing a mixture of hericenones and erinacines has shown antimicrobial activity. oncotarget.commdpi.commdpi.com Extracts of the mushroom have demonstrated inhibitory effects against various pathogenic bacteria. oncotarget.comscispace.com For instance, certain compounds within these extracts have been effective against Helicobacter pylori. oncotarget.commdpi.com It is suggested that the antimicrobial action of these compounds may involve the disruption of microbial cell membranes and the inhibition of biofilm formation. nih.gov One study highlighted that erinacines, a class of compounds also found in H. erinaceus, possess antimicrobial properties. oncotarget.com Specifically, hericerins, which are related to hericenones, have shown antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. scispace.com

Cytotoxic Activity of this compound and Analogues in Cancer Cell Lines (e.g., Hep-G2, HCT-116)

The cytotoxic potential of hericenones has been a subject of scientific inquiry, with studies evaluating their effects on various cancer cell lines. While direct data on this compound is limited, research on its analogues provides valuable insights. For example, Hericenone Q demonstrated significant cytotoxic activity against the human liver cancer cell line Hep-G2, with an IC50 value of 23.89 μM, and moderate activity against the human colorectal carcinoma cell line HCT-116, with an IC50 value of 65.64 μM. nih.govresearchgate.net Other hericenones, such as Hericenone A, have also been noted for their cytotoxic effects. The evaluation of these compounds against cancer cell lines like Hep-G2 and HCT-116 is a common approach to determine their potential as anticancer agents.

Structure Activity Relationship Sar Studies of Hericenone G and Its Derivatives

Identification of Key Pharmacophores for Neurobiological Activity of Hericenone G

The neurobiological activity of the hericenone class of compounds has been a primary focus of research, particularly their ability to stimulate Nerve Growth Factor (NGF) synthesis. However, studies indicate that the activity varies significantly between different hericenone analogues. While compounds like hericenones C, D, E, and H have been reported to stimulate NGF biosynthesis, early research indicated that this compound, along with the structurally similar Hericenone F, did not exhibit this specific activity under the same experimental conditions. caldic.comtandfonline.com This suggests that the specific nature of the fatty acid side chain is a critical determinant for NGF stimulation. This compound possesses a stearoyl group (C18:0), whereas more active analogues feature different fatty acid esters.

Despite its apparent lack of NGF-stimulating activity, this compound is part of a class of compounds recognized for broader neuroprotective effects. Research into related hericenones provides critical SAR insights that are applicable to this compound. A key pharmacophore for neuroprotection appears to be the core resorcinol (B1680541) skeleton, while the fatty acid moiety acts as a significant modulator of activity.

A pivotal study involving the enzymatic removal of the palmitic acid side chain from Hericenone C created a derivative named deacylhericenone. mdpi.com This deacylated core structure demonstrated considerably higher neuroprotective properties, including greater stimulation of brain-derived neurotrophic factor (BDNF) mRNA expression and enhanced protection against oxidative stress compared to its parent compound. mdpi.com This finding strongly suggests that the core benzyl (B1604629) alcohol-chromane structure is the primary pharmacophore responsible for neuroprotection, and the long, saturated fatty acid chain, such as the stearoyl group in this compound, may hinder this activity. The ester linkage could primarily serve as a metabolic cleavage point to release the more active core molecule in vivo.

Therefore, the key pharmacophoric features for the neurobiological activity associated with the this compound scaffold are likely concentrated in the deacylated core, while the stearoyl side chain negatively modulates this activity, at least in the context of in vitro neurotrophic factor stimulation and neuroprotection assays.

| Component | Role in Neurobiological Activity | Supporting Evidence |

| Resorcinol-Chromane Core | Primary pharmacophore for neuroprotection and BDNF expression. | Deacylated Hericenone C shows enhanced neuroprotective activity compared to the full molecule. mdpi.com |

| Geranyl-Derived Side Chain | Contributes to the core structure and its spatial conformation. | Essential part of the fundamental hericenone skeleton found across all analogues. |

| Stearoyl Fatty Acid Chain | Negative modulator of activity; may reduce direct interaction with targets. | This compound did not stimulate NGF synthesis, unlike other analogues with different fatty acid chains. caldic.comtandfonline.com The presence of a fatty acid is shown to reduce the neuroprotective effect compared to the deacylated core. mdpi.com |

Elucidation of Structural Determinants for Anti-inflammatory Effects of this compound

The anti-inflammatory properties of hericenones are another area of significant interest. While direct studies on this compound are limited, research on the closely related Hericenone F provides valuable SAR data. Hericenone F and this compound share an identical core structure and differ only in the length of their saturated fatty acid chain: Hericenone F contains a palmitoyl (B13399708) (C16:0) group, while this compound contains a stearoyl (C18:0) group.

Studies on Hericenone F demonstrated that it exhibits moderate anti-inflammatory activity by inhibiting the production of key pro-inflammatory mediators. mdpi.comnih.gov In lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), Hericenone F was shown to reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). mdpi.com

Based on these findings, the structural determinants for the anti-inflammatory effects of the this compound scaffold can be elucidated:

The Aromatic Core : The substituted chromane (B1220400) ring system is fundamental to the anti-inflammatory effect, likely interacting with cellular targets involved in inflammatory signaling pathways.

The moderate activity of Hericenone F suggests that the core structure itself is an effective inhibitor of inflammatory mediators. The primary role of the fatty acid ester is likely to modulate the compound's physicochemical properties rather than participating directly in the pharmacophoric interactions responsible for the anti-inflammatory response.

| Compound | Fatty Acid Chain | TNF-α Inhibition (IC50) | IL-6 Inhibition (IC50) | NO Inhibition (IC50) |

| Hericenone F | Palmitoyl (C16:0) | 62.46 µM mdpi.com | 48.50 µM mdpi.com | 76.16 µM mdpi.com |

| This compound | Stearoyl (C18:0) | Data not available | Data not available | Data not available |

Rational Design and Synthesis of this compound Analogues with Modified Bioactivity

The rational design of this compound analogues is guided by SAR findings that highlight the differential roles of its core structure and side chains. The total synthesis of hericenones C-H has been achieved, providing a chemical framework for creating novel derivatives with potentially enhanced or modified bioactivity. nih.govnih.gov

One key area of focus is the modification of the fatty acid side chain. A systematic evaluation of synthetic hericenone derivatives for neuroprotective effects against endoplasmic reticulum (ER) stress-dependent cell death revealed important SAR insights. nih.gov This study found that a linoleate-containing hericenone analogue was the most potent neuroprotective agent among the compounds tested. nih.gov Linoleic acid is an unsaturated fatty acid (C18:2), in contrast to the saturated stearic acid (C18:0) found in this compound. This suggests that introducing unsaturation into the fatty acid chain can significantly enhance neuroprotective activity. This finding provides a clear strategy for the rational design of this compound analogues: replacing the stearoyl group with a linoleoyl or other unsaturated fatty acid group is predicted to improve bioactivity.

A second design strategy involves removing the fatty acid chain entirely. As demonstrated by the enzymatic synthesis of deacylhericenone from Hericenone C, the resulting core molecule exhibits superior neuroprotective properties. mdpi.com This suggests that analogues of this compound designed as prodrugs, which are readily hydrolyzed in vivo to release the active core, could be a promising therapeutic approach.

Therefore, rational design efforts for this compound analogues focus on two main strategies:

Modification of the Ester Side Chain : Synthesizing analogues with different fatty acids (e.g., unsaturated chains like linoleate) to enhance specific activities like neuroprotection.

Removal of the Ester Side Chain : Developing the deacylated core structure as a standalone agent or designing ester-based prodrugs that are efficiently cleaved to release the more active core.

Computational Chemistry and Molecular Modeling for this compound SAR Analysis

While specific computational studies focused exclusively on this compound are not widely published, the principles of computational chemistry and molecular modeling are highly applicable for analyzing its SAR. These in-silico techniques can provide insights into the molecular interactions underlying its biological activity and guide the rational design of new analogues.

Quantitative Structure-Activity Relationship (QSAR) models could be developed for the hericenone class of compounds. By correlating variations in structural descriptors (e.g., lipophilicity, electronic properties, steric parameters) of different hericenone analogues with their measured biological activities (such as anti-inflammatory or neuroprotective potency), a predictive QSAR model could be built. Such a model could elucidate the precise influence of the fatty acid chain length and saturation on bioactivity and predict the potency of novel, unsynthesized analogues.

Pharmacophore Modeling can be used to identify the essential 3D arrangement of chemical features required for biological activity. Based on the structures of active hericenone derivatives (like the linoleate (B1235992) analogue or deacylhericenone), a pharmacophore model could be generated. This model would highlight the key hydrogen bond donors/acceptors, hydrophobic regions, and aromatic features that are critical for binding to a biological target.

Molecular Docking simulations could be employed to predict how this compound and its analogues bind to the active sites of specific protein targets, such as enzymes involved in inflammatory pathways (e.g., COX, LOX) or receptors implicated in neuroprotection. These simulations could help explain why certain analogues are more active than others. For instance, docking studies could reveal whether the shorter fatty acid of Hericenone F fits better into a binding pocket than the longer chain of this compound, or how the deacylated core achieves a more favorable binding orientation than the esterified parent compound.

These computational approaches offer a powerful, resource-efficient means to explore the SAR of this compound, complementing experimental studies and accelerating the discovery of derivatives with improved therapeutic profiles.

Advanced Analytical and Research Methodologies for Hericenone G

Advanced Spectroscopic Analysis for Structural Elucidation

The definitive identification of Hericenone G and its analogs relies on a combination of advanced spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise molecular formula of this compound. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. mdpi.com For instance, the molecular formula of this compound has been established as C37H58O6. kyushu-u.ac.jpnih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns unique to the molecule. mdpi.combiorxiv.org This is often achieved using a hybrid quadrupole-orbitrap mass spectrometer, which allows for data-dependent acquisition of MS/MS spectra for the most abundant precursor ions. mdpi.combiorxiv.org

Multi-dimensional NMR Spectroscopy: NMR spectroscopy is indispensable for mapping the complex carbon-hydrogen framework of this compound. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide initial information about the types and numbers of protons and carbons present. analis.com.mynih.gov However, for a complete structural assignment, two-dimensional (2D) NMR experiments are essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule. analis.com.mynih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. analis.com.my

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is key to connecting different fragments of the molecule. analis.com.mynih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH2, and CH3 groups.

Through the combined application of these techniques, the intricate structure of this compound, featuring a chromane (B1220400) core with a long-chain fatty acid ester, has been successfully elucidated. biocrick.commdpi.com

Quantitative Analysis of this compound in Biological Matrices and Fungal Extracts

Accurate quantification of this compound in various samples, such as fungal extracts and biological fluids, is critical for pharmacological and biosynthetic studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common method for this purpose.

HPLC-based Methods: HPLC, particularly when coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS), provides the necessary sensitivity and selectivity for quantifying this compound. nih.gove3s-conferences.org Reversed-phase columns, such as C18, are typically used for separation. mdpi.comlcms.cz The use of LC-MS/MS, often with a triple quadrupole mass spectrometer, offers very high sensitivity and specificity, making it ideal for detecting low concentrations of this compound in complex biological matrices. mdpi.comrsc.org Quantification is generally achieved by creating a calibration curve with a purified standard of the compound.

Sample Preparation: The accurate quantification of this compound is highly dependent on the extraction method used. For fungal extracts, materials are often dried and then extracted with organic solvents like ethanol (B145695) or dichloromethane (B109758). e3s-conferences.orgresearchgate.net Multi-step chromatography, including column chromatography and semi-preparative HPLC, may be required to isolate and purify this compound from co-occurring, structurally similar compounds. kyushu-u.ac.jp

The concentration of hericenones in the fruiting body of Hericium erinaceus can vary significantly, ranging from less than 20 to 500 µg/g of dry weight, underscoring the need for reliable quantitative methods. nih.gov

| Analytical Technique | Application in this compound Analysis | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Determination of molecular formula and structural fragments. | High accuracy and sensitivity. mdpi.combiorxiv.orghilarispublisher.com |

| Multi-dimensional NMR (COSY, HMBC, etc.) | Complete structural elucidation of the molecule. | Provides detailed connectivity information. analis.com.mynih.gov |

| HPLC-UV/MS | Separation and quantification in fungal extracts and biological samples. | High selectivity, sensitivity, and reproducibility. nih.gove3s-conferences.orgresearchgate.net |

Metabolomics and Proteomics Approaches to Understand this compound Biosynthesis and Mechanistic Pathways

Metabolomics: Metabolomics studies, utilizing techniques like LC-MS/MS, are being employed to investigate the biosynthesis of hericenones. biorxiv.org By analyzing the metabolic profile of Hericium erinaceus under different conditions, researchers can identify precursor molecules and metabolic intermediates involved in the formation of this compound. biorxiv.org For example, recent studies have identified and reconstituted the initial enzymatic steps in the biosynthesis of the meroterpenoid core of hericenones, starting from orsellinic acid. mdpi.combiorxiv.org Computational metabolomics tools can help annotate metabolites and reveal how changes in growth substrates affect the production of specific compounds like this compound. biorxiv.org

Proteomics: Proteomics provides insights into the proteins and enzymes involved in the biosynthesis of this compound and its mechanism of action. researchgate.net By identifying proteins that are differentially expressed in the presence of this compound or its precursors, researchers can pinpoint the enzymes responsible for its synthesis. sci-hub.senih.gov Two-dimensional gel electrophoresis (2-DGE) coupled with mass spectrometry is a common proteomics approach used to analyze the proteome of Hericium erinaceus. researchgate.netsci-hub.se This can help to understand the molecular pathways affected by this compound. nih.govcjnmcpu.com

Development of Robust Bioassays for High-Throughput Screening of this compound Activity

To efficiently screen for the biological activities of this compound and other related compounds, robust and high-throughput bioassays are essential.

Cell-Based Assays: Cell-based assays are widely used to evaluate the biological effects of this compound. For example, assays measuring the induction of Nerve Growth Factor (NGF) synthesis in cultured cells have been instrumental in identifying the neurotrophic potential of hericenones. begellhouse.com Cytotoxicity assays, such as the MTT or WST-1 assays, are used to assess the anti-cancer activity of these compounds against various cancer cell lines. researchgate.net

Enzyme Inhibition Assays: To investigate specific mechanisms of action, enzyme inhibition assays are employed. For instance, assays measuring the inhibition of enzymes like α-glucosidase or lipase (B570770) have been used to evaluate the anti-hyperglycemic and anti-obesity potential of hericenone compounds. biocrick.com

High-Throughput Screening (HTS): The development of these bioassays in a 96-well plate format allows for high-throughput screening of numerous compounds or extracts. mdpi.com This enables the rapid identification of active molecules and the evaluation of structure-activity relationships. Direct bioautography on HPTLC plates is another method that allows for the rapid screening of antimicrobial activity directly from crude extracts. nih.gov

Future Research Trajectories for Hericenone G

Elucidating Undiscovered Mechanistic Pathways of Hericenone G Action

While some hericenones have been shown to stimulate Nerve Growth Factor (NGF) synthesis, the precise molecular mechanisms of this compound are not yet fully understood. mdpi.comnaturalmedfacts.com Future research must prioritize the elucidation of its specific signaling pathways. For instance, investigating its interaction with neurotrophic factor receptors, such as TrkA, is crucial. um.edu.my Studies on other hericenones have indicated involvement of the MEK/ERK and PI3K-Akt signaling pathways in NGF-mediated neurite outgrowth. floydfungi.chnih.gov It is essential to determine if this compound utilizes similar or distinct pathways. Furthermore, its potential anti-inflammatory actions warrant investigation into its effects on key inflammatory pathways like NF-κB and cyclooxygenase (COX-2) inhibition. mdpi.comresearchgate.net Understanding these fundamental mechanisms will provide a solid foundation for its therapeutic applications.

Exploration of Novel this compound Derivatives and Synthetic Analogues with Enhanced Specificity

The natural abundance of this compound is relatively low, making its extraction for research and potential therapeutic use challenging. This necessitates the exploration of synthetic and semi-synthetic derivatives. Future research should focus on the total synthesis of this compound and the creation of novel analogues. thieme-connect.comsciopen.com By modifying its chemical structure, it may be possible to enhance its bioavailability, target specificity, and therapeutic efficacy. For example, synthetic analogues could be designed to have a stronger affinity for specific receptors or to cross the blood-brain barrier more effectively. nih.gov The development of such derivatives is a critical step towards creating more potent and targeted therapies.

Biotechnological Production and Optimization of this compound and its Precursors

Given the limitations of natural extraction, biotechnological production methods offer a promising alternative for a sustainable and scalable supply of this compound. cjnmcpu.com Future research should focus on identifying and reconstituting the biosynthetic pathway of hericenones. nih.govbiorxiv.org This involves identifying the specific enzymes, such as polyketide synthases and prenyltransferases, responsible for its synthesis in Hericium erinaceus. nih.govbiorxiv.org Once the biosynthetic gene cluster is identified, these genes can be heterologously expressed in host organisms like Aspergillus oryzae for large-scale production. nih.govbiorxiv.org Furthermore, optimizing fermentation conditions, including substrate composition and cultivation parameters, can significantly increase the yield of this compound and its precursors. mdpi.comnih.gov

Integration of Omics Data for Comprehensive Understanding of this compound Bioactivity

A systems biology approach, integrating various "omics" data, will be instrumental in gaining a comprehensive understanding of this compound's bioactivity. Transcriptomic, proteomic, and metabolomic analyses of cells or tissues treated with this compound can reveal its global effects on gene expression, protein levels, and metabolic pathways. cjnmcpu.comresearchgate.net For example, computational metabolomics can help identify changes in the specialized metabolome of Hericium erinaceus in response to different growth conditions, potentially leading to increased this compound production. biorxiv.org This integrated approach can help to identify novel targets and pathways affected by this compound, providing a more holistic view of its physiological effects. fungiswiss.com

Pre-clinical Validation of this compound for Specific Neurological and Inflammatory Conditions

While preliminary studies suggest the potential of hericenones in neurological and inflammatory conditions, rigorous pre-clinical validation of this compound is essential. frontiersin.orgfrontiersin.orgpreprints.org This involves conducting well-designed in vivo studies using animal models of specific diseases, such as Alzheimer's disease, Parkinson's disease, and inflammatory bowel disease. floydfungi.chpreprints.orgresearchgate.net These studies should aim to evaluate the efficacy of this compound in improving cognitive function, reducing neuroinflammation, and alleviating disease-specific pathologies. floydfungi.chpreprints.org Such pre-clinical data is a prerequisite for advancing to human clinical trials.

Addressing Challenges in this compound Research (e.g., standardization of extracts, purity issues)

A significant hurdle in the research of this compound and other compounds from Hericium erinaceus is the lack of standardization of extracts and the difficulty in obtaining pure compounds. semanticscholar.orgmdpi.com The concentration of bioactive compounds can vary significantly depending on the fungal strain, cultivation conditions, and extraction methods. mdpi.commdpi.com Future research must focus on developing standardized protocols for the extraction, purification, and quantification of this compound. mdpi.comsemanticscholar.org The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS) is crucial for ensuring the purity and accurate identification of this compound in research samples. lcms.cz Overcoming these challenges is vital for the reproducibility and reliability of research findings.

Q & A

Q. What are the primary natural sources and extraction methods for Hericenone G?

this compound is isolated from the fruiting bodies or mycelia of Hericium erinaceus (lion’s mane mushroom). Key extraction steps include:

- Solvent extraction : Ethanol or methanol is used to obtain crude extracts, followed by partitioning with ethyl acetate to enrich terpenoid derivatives like Hericenones .

- Chromatography : Silica gel column chromatography and semi-preparative HPLC are standard for purifying this compound, guided by TLC and LC-MS profiling .

- Yield optimization : Subcritical water extraction or enzyme-assisted methods may improve yield, though these require validation for this compound specifically .

Q. What analytical techniques are used to identify and quantify this compound in complex matrices?

Structural elucidation relies on:

- NMR spectroscopy : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HMBC) NMR to assign planar structures .

- Mass spectrometry : High-resolution MS (HR-MS) and fragmentation patterns (e.g., [M+H]<sup>+</sup> ions) for molecular formula confirmation .

- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) ensures specificity. Calibration curves using Hericenone C/D (structurally analogous) suggest similar protocols apply to this compound .

| Analytical Parameter | Hericenone C | Hericenone D | This compound (Inferred) |

|---|---|---|---|

| Molecular Formula | C35H54O6 | C37H58O6 | Likely similar terpenoid backbone |

| Key MS Ions | m/z 571 [M+H]<sup>+</sup> | m/z 599 [M+H]<sup>+</sup> | m/z ~600-650 (estimated) |

| Quantitation LOD | 0.1 μg/mL | 0.2 μg/mL | Requires validation |

Q. What are the known structural characteristics of this compound?

While this compound’s exact structure is unspecified in the literature, its analogs (e.g., Hericenones C, D, I, J) share:

- A benzaldehyde or isobenzofuranone core with acyl side chains (e.g., palmitoyl or stearoyl groups) .

- Bioactivity linked to side-chain modifications, suggesting this compound’s functional groups may dictate solubility and target interactions .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the neuroprotective mechanisms of this compound?

- In vitro models : Use SH-SY5Y or PC12 cells with oxidative stress (H2O2 or Aβ1–42 induction). Measure cell viability (MTT assay), ROS levels (DCFH-DA probe), and apoptosis markers (caspase-3/7) .

- Pathway analysis : Transcriptomics (RNA-seq) or Western blotting for Nrf2, BDNF, and CREB pathways, comparing results to Hericenone C (known neuroprotectant) .

- Dose-response validation : Include negative controls (vehicle-only) and positive controls (e.g., curcumin) to mitigate false positives .

Q. How can researchers optimize the synthesis or semi-synthesis of this compound derivatives for enhanced bioactivity?

- Enzymatic deacylation : Lipase treatment (e.g., from Candida rugosa) removes acyl groups, as shown for Hericenone C, enhancing solubility and blood-brain barrier penetration .

- Structure-activity relationship (SAR) : Synthesize analogs with varying side-chain lengths (C12–C18) and test cytotoxicity (IC50 in HepG2/HCT-116) and neurotrophic effects .

Q. What methodologies are effective in resolving contradictions in this compound’s reported pharmacokinetic properties?

- Meta-analysis : Systematically compare studies using PRISMA guidelines, noting variables like extraction methods, purity (>95% by HPLC), and cell lines used .

- Inter-laboratory validation : Share standardized samples across labs to assess reproducibility, addressing factors like solvent stability (e.g., DMSO vs. ethanol) .

- Advanced analytics : Use isotopic labeling (e.g., <sup>13</sup>C-Hericenone G) to track metabolic degradation in microsomal assays .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.